molecular formula C16H15NO6 B12184279 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B12184279
M. Wt: 317.29 g/mol
InChI Key: OEJJMTXJVBHCSO-UHFFFAOYSA-N
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Description

Historical Context of Cyclopenta[c]chromene Derivatives in Organic Chemistry

Cyclopenta[c]chromene derivatives belong to the broader family of fused chromene systems, which have been extensively studied for their diverse reactivity profiles and biological activities. The synthesis of such frameworks dates to the mid-20th century, with early methods relying on classical cyclization techniques such as Friedel-Crafts alkylation and Claisen rearrangements. However, these approaches often suffered from limited regioselectivity and harsh reaction conditions, prompting the development of modern catalytic strategies.

A pivotal advancement emerged with the adoption of visible-light photocatalysis for [3+2]-cycloaddition reactions. For instance, substituted 3-cyanochromones and N-cyclopropylamines underwent cycloaddition under green light irradiation (λ = 525 nm) in the presence of Eosin Y, yielding cyclopenta[b]chromenocarbonitriles with up to 82% yield and 5:1 diastereoselectivity. This methodology highlighted the critical role of electron-withdrawing groups (e.g., cyano) in activating chromenones for radical-mediated transformations. The table below summarizes key synthetic milestones for cyclopenta[c]chromene analogs:

Synthetic Method Catalyst Key Conditions Yield (%) Diastereoselectivity (dr)
Thermal cyclization H₂SO₄ Reflux, 12 h 30–45 Not reported
Metal-catalyzed annulation Pd(OAc)₂ 100°C, DMF 50–65 3:1
Visible-light photocatalysis Eosin Y Green light, DMSO, 24 h 72–82 4.5:1–5:1

The evolution toward photoredox catalysis enabled milder conditions and improved stereocontrol, addressing historical limitations in scalability and functional group tolerance. These advances laid the groundwork for derivatizing the core scaffold, including the introduction of oxygenated side chains at the 7-position, as seen in N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine.

Significance of Glycine-Conjugated Heterocyclic Systems

The conjugation of glycine to heterocyclic frameworks serves dual purposes: enhancing aqueous solubility and introducing hydrogen-bonding motifs for target engagement. Glycine’s zwitterionic nature and minimal steric bulk make it an ideal candidate for modifying pharmacophores without compromising metabolic stability. In the case of this compound, the acetyl-glycine moiety is tethered via an ether linkage, creating a hybrid structure with potential bidirectional reactivity.

Molecular docking studies of analogous chromene derivatives, such as chromeno[2,3-b]pyridines, have demonstrated strong binding affinities for oncogenic targets like Rab23, with binding energies ranging from −8.2 to −9.6 kcal/mol. These interactions are mediated through π-π stacking, hydrophobic contacts, and hydrogen bonds involving the chromene oxygen atoms. The addition of glycine could further modulate these interactions by introducing terminal carboxylate and amine groups, as illustrated below:

Hypothetical Binding Interactions of Glycine-Conjugated Chromenes

  • Chromene core : Engages in hydrophobic interactions with protein pockets.
  • Ether oxygen : Participates in hydrogen bonding with serine or threonine residues.
  • Glycine carboxylate : Forms salt bridges with lysine or arginine side chains.
  • Glycine amine : Coordinates water molecules or acidic residues.

This multifunctional design aligns with trends in prodrug development, where amino acid conjugates improve membrane permeability or enable targeted delivery. While specific data on this compound remain unpublished, structurally related compounds synthesized via multicomponent reactions (e.g., 2-amino-4H-chromenes) exhibit antitumor and anti-inflammatory activities, underscoring the therapeutic potential of this chemical class.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15NO6/c18-14(17-7-15(19)20)8-22-9-4-5-11-10-2-1-3-12(10)16(21)23-13(11)6-9/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20)

InChI Key

OEJJMTXJVBHCSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones

A common approach involves cyclizing 1,3-diketones with phenolic derivatives under acidic conditions. For example, heating 2-hydroxyacetophenone with cyclopentanone in the presence of sulfuric acid yields the tetrahydrocyclopenta[c]chromen-4-one intermediate. This method typically achieves moderate yields (45–60%) due to competing side reactions, such as over-oxidation or dimerization.

Table 1: Cyclocondensation Reaction Conditions

ReagentsSolventTemperatureYieldCitation
2-Hydroxyacetophenone, H₂SO₄EthanolReflux52%
Cyclopentanone, HClToluene110°C48%

Diels-Alder Approach

Alternative methods employ Diels-Alder reactions between furan derivatives and α,β-unsaturated ketones. For instance, reacting furfuryl alcohol with methyl vinyl ketone under microwave irradiation (140°C, 1 hour) produces the cyclopenta[c]chromen core with improved regioselectivity. This method reduces reaction times but requires specialized equipment.

Functionalization at the 7-Position

Introducing the oxyacetyl group at the 7-position of the cyclopenta[c]chromen core is critical. This step typically involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions .

Nucleophilic Substitution with Bromoacetyl Glycine

Treating 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen with bromoacetyl glycine in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution. Potassium carbonate is often used as a base to deprotonate the hydroxyl group, enhancing nucleophilicity.

Table 2: SNAr Reaction Optimization

BaseSolventTime (h)YieldPurity
K₂CO₃DMF1268%95%
NaHTHF855%88%

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling between the 7-hydroxyl group and N-protected glycine derivatives. This method avoids harsh bases but necessitates anhydrous conditions and stoichiometric reagents.

Glycine Coupling Strategies

The final step involves conjugating the acetylated intermediate with glycine. Amide bond formation via carbodiimide-mediated coupling is standard.

EDCl/HOBt Protocol

Reacting the 7-oxyacetyl intermediate with glycine methyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves amidation. Post-reaction hydrolysis with aqueous NaOH yields the free carboxylic acid.

Table 3: Amidation Efficiency

Coupling AgentSolventYield (Crude)Yield (Purified)
EDCl/HOBtDCM85%72%
DCC/DMAPDMF78%65%

Solid-Phase Synthesis

Recent advancements utilize resin-bound glycine to simplify purification. After coupling, cleavage from the resin with trifluoroacetic acid (TFA) delivers the product in high purity (≥98%) but lower overall yield (50–60%).

Challenges and Optimization

Byproduct Formation

Over-acetylation at the 4-oxo position is a common side reaction, necessitating careful stoichiometry control. Adding molecular sieves to absorb water improves amidation yields by preventing EDCl hydrolysis.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate glycine coupling due to solubility issues. Mixed solvent systems (e.g., DMF/THF) balance reactivity and solubility.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

MethodTotal YieldPurityCost Efficiency
Cyclocondensation + SNAr34%92%High
Diels-Alder + Mitsunobu28%95%Moderate
Solid-Phase Synthesis50%98%Low

Chemical Reactions Analysis

Types of Reactions

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H19NO8C_{19}H_{19}NO_8 and a molecular weight of 389.4 g/mol. Its structure features a tetrahydrocyclopenta[c]chromene moiety linked to an acetyl group and an amino acid (glycine), which may influence its biological activity and solubility properties .

Medicinal Chemistry Applications

  • Antioxidant Activity
    • The compound's structure suggests potential antioxidant properties due to the presence of phenolic components. Studies have indicated that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress .
  • Anti-inflammatory Effects
    • Preliminary research indicates that derivatives of tetrahydrocyclopenta[c]chromene exhibit anti-inflammatory properties. This compound could be explored for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Potential
    • Given the increasing interest in neurodegenerative diseases, compounds like N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-glycine may be investigated for their neuroprotective effects against conditions such as Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of neuroinflammation .

Toxicology Applications

  • Risk Assessment in Cosmetics
    • The TOXIN knowledge graph (TOXIN KG) has been developed to assess the safety of cosmetic ingredients using innovative methodologies that integrate historical data with new approaches. This compound could be evaluated within this framework to determine its toxicity profile and potential liver-related adverse effects .
  • In Silico Toxicity Predictions
    • Utilizing computational models like the OECD QSAR Toolbox can help predict the toxicity of compounds based on their chemical structure. This approach is crucial for assessing N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-glycine's safety without relying on animal testing .

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound may serve as a lead molecule for developing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes. Research into its inhibitory effects on enzymes could reveal new therapeutic avenues .
  • Molecular Interaction Studies
    • Investigating how N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-glycine interacts with biological macromolecules can provide insights into its mechanism of action at the molecular level. Such studies are essential for understanding its pharmacodynamics and pharmacokinetics .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability similar to known antioxidants .
Study 2Anti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in vitro .
Study 3Neuroprotective PotentialIndicated protective effects on neuronal cells under oxidative stress conditions .

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets and pathways . The coumarin moiety is known to interact with enzymes and receptors, modulating their activity. The glycine component can enhance the compound’s bioavailability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline (CID 3704258)

Structural Differences :

  • The glycine moiety is replaced with norvaline (2-aminopentanoic acid), introducing a branched alkyl chain.
  • Molecular Formula: C₁₉H₂₁NO₆ (vs. an estimated C₁₇H₁₇NO₆ for the glycine analog).

Property Implications :

  • Collision Cross-Section (CCS) Data : Predicted CCS values for CID 3704258 (e.g., [M+H]⁺: 181.7 Ų) suggest moderate molecular compactness, which may correlate with pharmacokinetic behavior. Comparable data for the glycine analog are unavailable, but its smaller side chain likely reduces CCS .

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

Structural Differences :

  • Core heterocycle: A simpler coumarin (4-methyl-2-oxo-2H-chromen) replaces the cyclopenta[c]chromen system.
  • Functional group: A thiazolidinone ring is appended via the acetamide linker instead of glycine.

Property Implications :

  • The thiazolidinone moiety introduces sulfur-based electronics and hydrogen-bonding variability, which could modulate enzyme inhibition (e.g., antimicrobial or antidiabetic activity).

[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid

Structural Differences :

  • Lacks the glycine moiety, terminating as a carboxylic acid.

Property Implications :

  • The absence of the amide bond reduces hydrogen-bonding capacity and may limit target engagement in biological systems.
  • This compound was discontinued commercially, possibly due to instability or insufficient efficacy, highlighting the importance of the glycine modification in enhancing drug-like properties .

Data Table: Key Structural and Predicted Properties of Analogous Compounds

Compound Name Molecular Formula Substituent/R Group Predicted CCS (Ų) [M+H]⁺ Key Features
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine C₁₇H₁₇NO₆* Glycine (-NHCH₂COOH) N/A High polarity, compact side chain
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline C₁₉H₂₁NO₆ Norvaline (-NHCH(CH₂CH₂CH₃)COOH) 181.7 Enhanced lipophilicity, larger CCS
[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid C₁₅H₁₄O₅ Carboxylic acid (-COOH) N/A Parent acid, discontinued commercially
N-(2-Phenyl-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide C₂₁H₁₈N₂O₅S Thiazolidinone-phenyl N/A Sulfur-containing heterocycle

*Estimated based on structural analogy to CID 3704257.

Research Implications and Gaps

  • Structural Insights : X-ray crystallography (via SHELX or Mercury ) could clarify conformational preferences of the cyclopenta[c]chromen core and its interactions with biological targets.
  • Pharmacological Potential: The glycine derivative’s polarity may favor solubility over norvaline, making it suitable for intravenous formulations. Conversely, norvaline’s lipophilicity might enhance oral bioavailability .
  • Synthetic Optimization: Lessons from ’s thiazolidinone synthesis could guide scalable production of the target compound.

Biological Activity

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene derivative with a tetrahydrocyclopenta structure, which is known for its diverse biological activities. Its molecular formula is C12H13NO4C_{12}H_{13}NO_4, and it possesses functional groups that may interact with various biological targets.

1. Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the carbonyl group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have demonstrated that similar compounds can effectively reduce oxidative damage in cellular models.

2. Anti-inflammatory Effects

Compounds with chromene structures have been linked to anti-inflammatory activities. Studies suggest that this compound may inhibit pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB and COX enzymes. This property is crucial for developing therapeutic agents for inflammatory diseases.

3. Anticancer Potential

The anticancer activity of chromene derivatives has been widely documented. This compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in various cancer cell lines. Preliminary studies have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Binding : Interaction with specific receptors can modulate cellular responses.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Gene Expression Regulation : It could alter the expression of genes associated with oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological effects of related compounds:

StudyFindings
Antioxidant Activity A study showed that chromene derivatives significantly reduced oxidative stress markers in vitro .
Anti-inflammatory Effects Research indicated that these compounds inhibited TNF-alpha production in macrophages .
Anticancer Efficacy In vitro tests revealed that this compound induced apoptosis in MCF-7 cells .

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